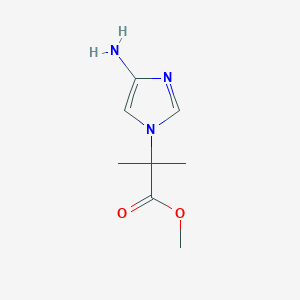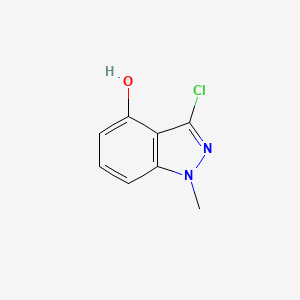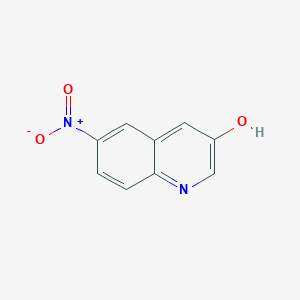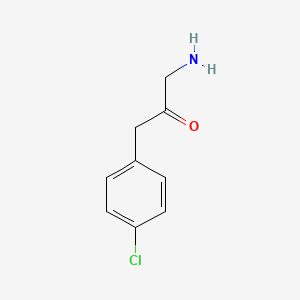
1-Methylnaphthalene-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphthalene-5-boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 1-Methylnaphthalene-5-boronic acid typically involves the reaction of 1-methylnaphthalene with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under low-temperature conditions to prevent over-alkylation . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methylnaphthalene-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a borate ester or boronic anhydride.
Reduction: Reduction reactions can lead to the formation of boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and various boron-containing derivatives in other reactions.
Applications De Recherche Scientifique
1-Methylnaphthalene-5-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Methylnaphthalene-5-boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene-5-boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its naphthalene backbone, which imparts different electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Similar compounds include:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Methylnaphthalene-1-boronic acid
These compounds are also used in various organic synthesis reactions but differ in their reactivity and applications due to their distinct structures.
Propriétés
Formule moléculaire |
C11H11BO2 |
|---|---|
Poids moléculaire |
186.02 g/mol |
Nom IUPAC |
(5-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,13-14H,1H3 |
Clé InChI |
LSQZAMIZWFGNOK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=C(C2=CC=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)


